Cyclopetide 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

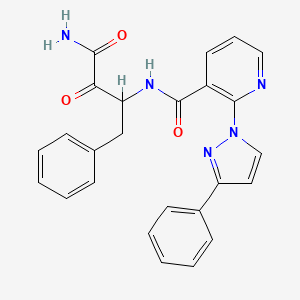

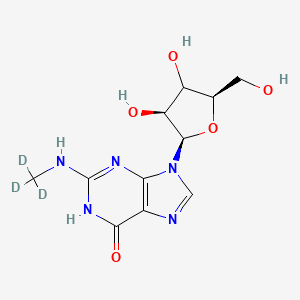

シクロペプチド 1 は、環状ペプチドであり、その安定性とユニークな構造特性で知られる化合物群です。環状ペプチドは、ペプチド結合によって形成された環状の主鎖を特徴とし、しばしばその安定性を高めるジスルフィド架橋が含まれています。 シクロペプチド 1 は、他の環状ペプチドと同様に、線状ペプチドと比較して、高い安定性、細胞透過性、および増強された効力を示します .

準備方法

合成経路と反応条件: シクロペプチド 1 を含む環状ペプチドの合成は、安定な環状構造を形成する必要があるため、困難な場合があります。一般的な方法の1つは、「CyClick」戦略であり、ペプチドのN末端とC末端アルデヒドとの間の化学選択的反応が含まれます。 この方法は非常に選択的であり、二量体およびオリゴマーの形成を防ぎます . 別の方法には、従来のラクタム形成、アジド-アルキン環状付加、および環状閉鎖メタセシスが含まれます .

工業的生産方法: 環状ペプチドの工業的生産には、通常、固相ペプチド合成(SPPS)が用いられます。SPPSは、固体担体にペプチドを効率的に組み立てることができます。この方法は、高純度の環状ペプチドを大量に生成するのに有利です。 さらに、ペンタフルオロフェニルエステル法などの溶液相合成法は、環状化に使用できます .

化学反応の分析

反応の種類: シクロペプチド 1 は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、ペプチドの特性を強化したり、特定の用途のために官能基を付加するために、ペプチドを改変するために不可欠です。

一般的な試薬と条件: シクロペプチド 1 の合成と改変に使用される一般的な試薬には、アルデヒド、アミン、およびさまざまな触媒が含まれます。 反応条件は通常穏やかであり、ペプチドの構造と機能を維持することができます .

生成される主要な生成物: これらの反応から生成される主要な生成物には、安定性、結合親和性、および特異性が向上した改変環状ペプチドが含まれます。 これらの改変は、改善された薬理学的特性を持つ新しい治療薬の開発につながる可能性があります .

科学研究への応用

シクロペプチド 1 は、幅広い科学研究用途を持っています。 化学では、その安定性とタンパク質間相互作用を破壊する能力により、創薬の足場として使用されています . 生物学では、シクロペプチド 1 は、殺虫剤および線虫駆除剤としての可能性が研究されており、害虫駆除のための環境に優しいソリューションを提供しています . 医学では、シクロペプチド 1 などの環状ペプチドは、抗がん剤、抗菌剤、および抗ウイルス剤としての可能性が探索されています . さらに、シクロペプチド 1 は、製薬業界で、タンパク質工学および創薬の枠組みとして応用されています .

科学的研究の応用

Cyclopetide 1 has a wide range of scientific research applications. In chemistry, it is used as a scaffold for drug design due to its stability and ability to disrupt protein-protein interactions . In biology, this compound is studied for its potential as an insecticide and nematicide, providing eco-friendly solutions for pest control . In medicine, cyclic peptides like this compound are explored for their potential as anticancer, antibacterial, and antiviral agents . Additionally, this compound has applications in the pharmaceutical industry as a framework for protein engineering and drug development .

作用機序

シクロペプチド 1 の作用機序は、特定の分子標的に結合し、その正常な機能を阻害する能力を含みます。ペプチドの環状構造は、結合親和性と特異性を高め、標的タンパク質と効果的に相互作用することができます。 この相互作用は、タンパク質間相互作用を阻害し、さまざまな治療効果をもたらす可能性があります . シクロペプチド 1 の剛性構造は、受容体結合のエンタルピーコストを低減し、その有効性を高めます .

類似の化合物との比較

シクロペプチド 1 は、その特定の構造的特徴と安定性により、環状ペプチドの中でユニークです。 類似の化合物には、1,3-β-グルカン合成を阻害する抗真菌剤であるカスポファンギンなどの他の環状ペプチドが含まれます . 同じクラスの他の環状ペプチドには、抗生物質、抗がん剤、および免疫抑制剤として使用されるものがあります . シクロペプチド 1 のユニークさは、その特定の結合特性と安定性にあり、さまざまな科学的および産業的用途のための貴重な化合物となっています .

類似化合物との比較

Cyclopetide 1 is unique among cyclic peptides due to its specific structural features and stability. Similar compounds include other cyclic peptides such as Caspofungin, which is an antifungal agent that inhibits 1,3-beta-glucan synthesis . Other cyclic peptides in the same class include those used as antibiotics, anticancer agents, and immunosuppressants . The uniqueness of this compound lies in its specific binding properties and stability, making it a valuable compound for various scientific and industrial applications .

特性

分子式 |

C20H28N4O8 |

|---|---|

分子量 |

452.5 g/mol |

IUPAC名 |

3-[(3S,6S,12S,15S)-12-(2-carboxyethyl)-2,5,11,14-tetraoxo-1,4,10,13-tetrazatricyclo[13.3.0.06,10]octadecan-3-yl]propanoic acid |

InChI |

InChI=1S/C20H28N4O8/c25-15(26)7-5-11-19(31)23-9-1-3-13(23)17(29)21-12(6-8-16(27)28)20(32)24-10-2-4-14(24)18(30)22-11/h11-14H,1-10H2,(H,21,29)(H,22,30)(H,25,26)(H,27,28)/t11-,12-,13-,14-/m0/s1 |

InChIキー |

BOVBRDXZRVJXLF-XUXIUFHCSA-N |

異性体SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N2C1)CCC(=O)O)CCC(=O)O |

正規SMILES |

C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N2C1)CCC(=O)O)CCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B12381166.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)